1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
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Description
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibitors
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, closely related to the queried compound, has demonstrated potential as novel acetylcholinesterase inhibitors. This class of compounds was synthesized to optimize the spacer length and test conformational flexibility, showing that these compounds can inhibit acetylcholinesterase activity effectively, suggesting potential applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Antiproliferative Activity
Novel urea and bis-urea derivatives of primaquine with hydroxyphenyl or halogenphenyl substituents have been designed, synthesized, and evaluated for their biological activity. These compounds exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential in developing new treatments for cancer (Perković et al., 2016).
Anticonvulsant Activity
A study on 1-(4-substitutedphenyl)-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives has revealed their significant anticonvulsant activity. The research demonstrates that specific derivatives can protect against convulsions, suggesting a promising avenue for developing new anticonvulsant drugs (Thakur et al., 2017).
Low Molecular Weight Hydrogelators
The compound 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids at pH 1–2. The study highlights the dependency of gel morphology and rheology on the anion identity, suggesting the potential for tuning physical properties of hydrogels for various applications (Lloyd & Steed, 2011).
ROCK Inhibitors
Research into 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas has identified potent inhibitors of Rho-associated protein kinases (ROCK1 and 2). These findings suggest applications in treating diseases associated with ROCK enzyme activity, such as certain cancers and cardiovascular diseases (Pireddu et al., 2012).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-2-23-17-6-4-3-5-16(17)20-18(22)19-10-7-14(8-11-21)15-9-12-24-13-15/h3-6,9,12-14,21H,2,7-8,10-11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCRJFMVYOSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.